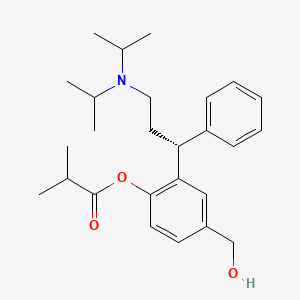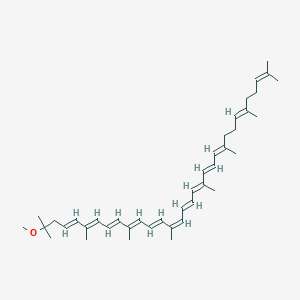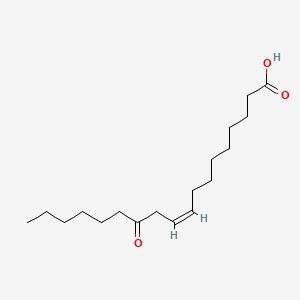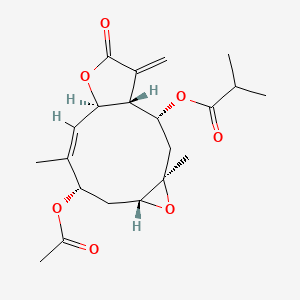
Arsanyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arsanyl is an arsenic hydride.
Aplicaciones Científicas De Investigación
Application Technology for Pest Management
- The USDA Agricultural Research Service (ARS) has conducted significant research in application technology for pest management. This includes development of application systems, drift management, efficacy enhancement, and remote sensing. Such technologies are crucial for crop protection and environmental safety (Smith & Thomson, 2003).
Organic Agriculture Research
- ARS's research in organic agriculture focuses on understanding the natural processes in plants, soils, invertebrates, and microbes that regulate pests and soil fertility, thereby reducing reliance on synthetic pesticides and fertilizers. This interdisciplinary approach benefits both organic and conventional agriculture (Matt C. Smith, 2013).
Cosorption of Uranyl and Arsenate on Aluminum Oxide
- Research on the simultaneous adsorption of aqueous arsenate and uranyl onto aluminum oxide provides insights into the interactions of these elements in various pH and concentration conditions. This is vital for understanding phosphate-based uranium remediation systems (Tang & Reeder, 2009).
Food Safety Research
- ARS's research in food safety encompasses the assessment, control, or elimination of harmful food contaminants. This includes both naturally occurring and introduced contaminants, playing a crucial role in ensuring a safe food supply (Tu, 2020).
Remote Sensing for Crop Management
- ARS's research in remote sensing has been instrumental in non-destructively monitoring plant growth and detecting environmental stresses. This technology provides vital information for site-specific agricultural management (Pinter et al., 2003).
Rangeland Research for Sustainability
- ARS research focused on enhancing livestock production, sustaining and restoring rangelands, and maintaining environmental resources has been pivotal in transforming range management from an art to a science (Ars Information Staff, 2004).
Raman Spectroscopic Study of Uranyl Minerals
- The use of Raman spectroscopy in identifying uranyl minerals, including the uranyl arsenate mineral novaekite, is a significant contribution to nuclear forensics, geology, and environmental science (Driscoll et al., 2014).
Capillary Zone Electrophoresis for Studying Photolytic Degradation
- The study of p-arsanilic acid transformation in the process of photolytic degradation using capillary zone electrophoresis offers insights into the environmental impact of this compound and its degradation products (Polyakova et al., 2020).
Propiedades
Nombre del producto |
Arsanyl |
|---|---|
Fórmula molecular |
AsH2 |
Peso molecular |
76.938 g/mol |
InChI |
InChI=1S/AsH2/h1H2 |
Clave InChI |
WLQSSCFYCXIQDZ-UHFFFAOYSA-N |
SMILES |
[AsH2] |
SMILES canónico |
[AsH2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![5-[(5-Bromo-2-hydroxyphenyl)-oxomethyl]-1-cyclohexyl-2-oxo-3-pyridinecarbonitrile](/img/structure/B1237180.png)



![N-[(E)-(4,5-dibromofuran-2-yl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B1237193.png)
![methyl 2-[3-[(E)-[(2-quinolin-8-yloxyacetyl)hydrazinylidene]methyl]indol-1-yl]acetate](/img/structure/B1237194.png)